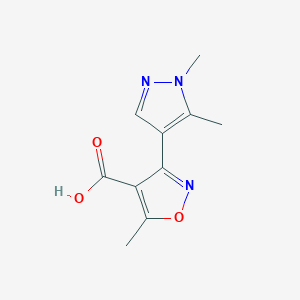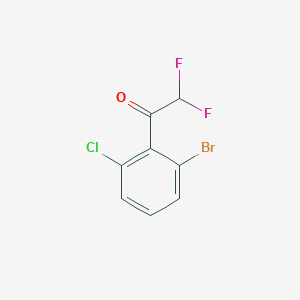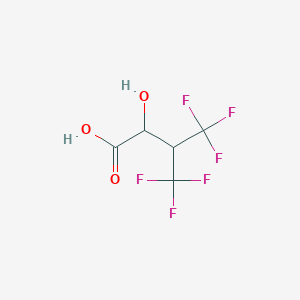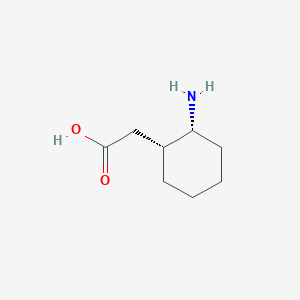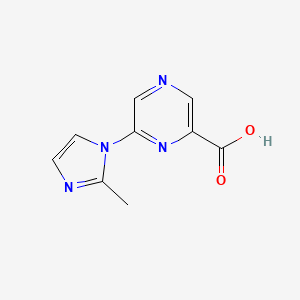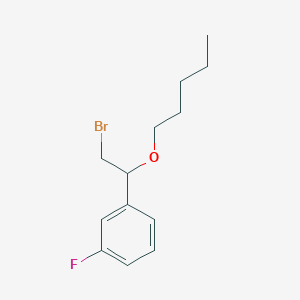
1-(2-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 4-methylphenyl derivatives followed by the formation of the pyrazole ring and subsequent carboxylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The carboxylation step often involves the use of carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine Derivatives: Used for the formation of the pyrazole ring.
Carbon Dioxide: Used for carboxylation reactions under basic conditions.
Major Products:
Substituted Pyrazoles: Formed through substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols and Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding specificity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the pyrazole ring.
Uniqueness: The presence of the bromine atom at the 2-position and the methyl group at the 4-position of the phenyl ring, along with the carboxylic acid group at the 3-position of the pyrazole ring, gives 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
1-(2-bromo-4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-10(8(12)6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clé InChI |
DROHNCXELSSSRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=CC(=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




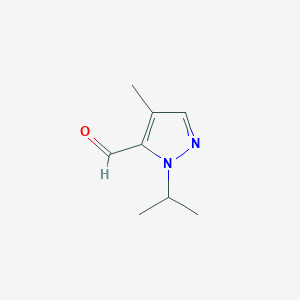
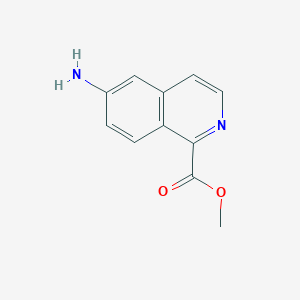
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
